molecular formula C15H13ClO3 B6403309 4-(3-Chloro-4-methylphenyl)-3-methoxybenzoic acid, 95% CAS No. 1261932-28-8

4-(3-Chloro-4-methylphenyl)-3-methoxybenzoic acid, 95%

Cat. No. B6403309
CAS RN: 1261932-28-8
M. Wt: 276.71 g/mol
InChI Key: QDAUQTSEOIHWDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Chloro-4-methylphenyl)-3-methoxybenzoic acid, also known as CMMBA, is an organic compound from the class of benzene derivatives. It is a white, crystalline solid with a molecular weight of 247.6 g/mol and a melting point of 79-82°C. CMMBA is widely used in the synthesis of pharmaceuticals and other compounds, as well as in scientific research.

Mechanism of Action

4-(3-Chloro-4-methylphenyl)-3-methoxybenzoic acid, 95% has been found to act as an inhibitor of cytochrome P450 2A6, which is involved in the metabolism of drugs. 4-(3-Chloro-4-methylphenyl)-3-methoxybenzoic acid, 95% binds to the active site of the enzyme, preventing the binding of other substrates and thus inhibiting its activity. 4-(3-Chloro-4-methylphenyl)-3-methoxybenzoic acid, 95% has also been found to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in nerve transmission. 4-(3-Chloro-4-methylphenyl)-3-methoxybenzoic acid, 95% binds to the active site of the enzyme, preventing the binding of other substrates and thus inhibiting its activity.
Biochemical and Physiological Effects
4-(3-Chloro-4-methylphenyl)-3-methoxybenzoic acid, 95% has been found to have a variety of biochemical and physiological effects. It has been found to have anti-inflammatory and antioxidant properties, as well as to have protective effects against oxidative stress. 4-(3-Chloro-4-methylphenyl)-3-methoxybenzoic acid, 95% has also been found to have protective effects against damage to the liver and kidneys.
Advantages and Limitations for Laboratory Experiments
4-(3-Chloro-4-methylphenyl)-3-methoxybenzoic acid, 95% is a useful compound for laboratory experiments due to its low cost and wide availability. It is also relatively stable and can be stored for long periods of time. However, 4-(3-Chloro-4-methylphenyl)-3-methoxybenzoic acid, 95% is toxic and should be handled with care. It should also be used in a well-ventilated area and protective clothing should be worn when handling it.

Future Directions

The potential therapeutic applications of 4-(3-Chloro-4-methylphenyl)-3-methoxybenzoic acid, 95% are still being explored. Further research is needed to investigate its mechanism of action and its potential effects on other biological processes. Additionally, further research is needed to investigate its potential applications in the treatment of diseases and disorders, such as cancer and neurological disorders. Finally, further research is needed to investigate its potential interactions with other drugs and its potential side effects.

Synthesis Methods

4-(3-Chloro-4-methylphenyl)-3-methoxybenzoic acid, 95% can be synthesized in a two-step process, beginning with the reaction of 4-chloro-3-methylphenol and 3-methoxybenzoyl chloride. The two compounds are reacted in a suitable solvent, such as dichloromethane or ethyl acetate, at room temperature. The reaction is followed by a workup procedure to isolate the desired product, 4-(3-Chloro-4-methylphenyl)-3-methoxybenzoic acid, 95%.

Scientific Research Applications

4-(3-Chloro-4-methylphenyl)-3-methoxybenzoic acid, 95% has been used in a variety of scientific research applications, including studies of its pharmacological properties and its potential therapeutic applications. It has been used as an inhibitor of the enzyme cytochrome P450 2A6, which is involved in the metabolism of drugs, and as an inhibitor of the enzyme acetylcholinesterase, which is involved in nerve transmission. 4-(3-Chloro-4-methylphenyl)-3-methoxybenzoic acid, 95% has also been used to study the effects of oxidative stress and inflammation.

properties

IUPAC Name

4-(3-chloro-4-methylphenyl)-3-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO3/c1-9-3-4-10(7-13(9)16)12-6-5-11(15(17)18)8-14(12)19-2/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDAUQTSEOIHWDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=C(C=C(C=C2)C(=O)O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00690304
Record name 3'-Chloro-2-methoxy-4'-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00690304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261932-28-8
Record name 3'-Chloro-2-methoxy-4'-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00690304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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